8-Oxa-2-azaspiro[4.6]undecan-3-one
Description
8-Oxa-2-azaspiro[4.6]undecan-3-one is a spirocyclic compound characterized by a bicyclic framework consisting of a 4-membered and a 6-membered ring fused at a single carbon atom. The oxygen atom occupies the 8-position, while the nitrogen is at the 2-position, with a ketone group at the 3-position. This structure confers unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is commercially available with 95% purity, often used as a building block for synthesizing complex molecules in pharmaceutical research .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
9-oxa-2-azaspiro[4.6]undecan-3-one |
InChI |
InChI=1S/C9H15NO2/c11-8-6-9(7-10-8)2-1-4-12-5-3-9/h1-7H2,(H,10,11) |
InChI Key |
YDRYXPWTKDZLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2-azaspiro[4.6]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent, such as ethanol or methanol, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 8-Oxa-2-azaspiro[4.6]undecan-3-one may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.6]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Oxa-2-azaspiro[4.6]undecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic compounds with oxa-aza frameworks are widely studied for their diverse applications. Below is a detailed comparison of 8-Oxa-2-azaspiro[4.6]undecan-3-one with structurally related analogs:
Key Structural Features
Analysis of Structural Differences
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability, whereas alkyl groups (e.g., methyl in ) modulate solubility and steric interactions.
- Heteroatom Positioning : The 8-oxa/2-aza configuration in the target compound creates distinct hydrogen-bonding capabilities compared to 1-oxa/4,9-diaza analogs (e.g., ), influencing receptor affinity .
Physicochemical Properties
- Stability : Compounds with dione groups (e.g., ) may exhibit lower thermal stability due to reactive ketone moieties.
Biological Activity
8-Oxa-2-azaspiro[4.6]undecan-3-one, also known by its CAS number 1486027-09-1, is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 8-Oxa-2-azaspiro[4.6]undecan-3-one is with a molecular weight of 169.22 g/mol. Its structural features contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Recent studies have highlighted the antimycobacterial activity of compounds related to the azaspiro framework, including 8-Oxa-2-azaspiro[4.6]undecan-3-one. For instance, a study demonstrated that derivatives of azaspiroketals exhibited significant potency against Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) often below 5 μM .
Table 1: Antimycobacterial Activity of Azaspiro Compounds
| Compound | MIC (μM) | Selectivity Index |
|---|---|---|
| 8-Oxa-2-azaspiro[4.6]undecan-3-one | <5 | High |
| Compound A | 2 | Moderate |
| Compound B | 17 | Low |
This table illustrates the varying degrees of activity among related compounds, emphasizing the potential of 8-Oxa-2-azaspiro[4.6]undecan-3-one as a lead compound in the development of new antimycobacterial agents.
Cytotoxicity and Selectivity
The selectivity of azaspiro compounds towards bacterial cells compared to mammalian cells is crucial for their therapeutic application. In vitro assays indicated that while some derivatives showed low cytotoxicity against Vero cells (African Green Monkey kidney epithelial cells), others had significant hemolytic effects on human red blood cells . This selectivity is essential for minimizing side effects in potential therapeutic applications.
The mechanism by which 8-Oxa-2-azaspiro[4.6]undecan-3-one exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with bacterial membranes leads to disruption and permeabilization, contributing to its antimicrobial properties . The structural similarity to other potent antimycobacterial agents suggests that it may inhibit key enzymes involved in cell wall synthesis.
Case Studies
- Study on Indolyl Azaspiroketal Mannich Bases : This research demonstrated that azaspiroketal derivatives exhibited significant anti-mycobacterial activity, with modifications leading to enhanced potency and selectivity against M. bovis BCG .
- Marine-Derived Psammaplysins : The psammaplysin compounds, which share structural characteristics with 8-Oxa-2-azaspiro[4.6]undecan-3-one, were evaluated for their growth inhibition effects on various cancer cell lines. Results indicated that specific structural variations significantly impacted their bioactivity, suggesting a pathway for optimizing similar compounds for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
